Tetraoctylammonium bromide

Phase Transfer Catalysis Alkylation Organic Synthesis

Sourcing generic tetraalkylammonium bromides often fails in demanding PTC applications. TOAB (CAS 14866-33-2) with optimized C8 chains resolves this: • 98% conversion in dehydrohalogenation vs. 33% for TEBA-a >3× yield advantage that directly cuts raw material cost and waste. • Required for Brust-Schiffrin Au nanoclusters (<2 nm), enabling atomic-level size tuning with >76% yield in <3 h. • Essential for fullerene-based electrochemical sensors; pure fullerene films yield no measurable signal without TOAB co-deposition. Supplied batch-certified ≥98% purity with full Certificate of Analysis.

Molecular Formula C32H68N.Br
C32H68BrN
Molecular Weight 546.8 g/mol
CAS No. 14866-33-2
Cat. No. B084912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoctylammonium bromide
CAS14866-33-2
Synonymstetraoctylammonium bromide
Molecular FormulaC32H68N.Br
C32H68BrN
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]
InChIInChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
InChIKeyQBVXKDJEZKEASM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraoctylammonium Bromide (TOAB) Overview


Tetraoctylammonium bromide (TOAB, CAS 14866-33-2) is a symmetrical quaternary ammonium salt with the formula [CH₃(CH₂)₇]₄NBr, consisting of a lipophilic tetraoctylammonium cation and a bromide counterion . It belongs to the class of phase transfer catalysts (PTCs) widely employed in organic synthesis, extraction processes, and nanoparticle fabrication. TOAB exhibits a melting point range of 95–98 °C [1] and a calculated octanol/water partition coefficient (LogP) of 8.25, reflecting its strong hydrophobicity and organophilicity [2].

Why TOAB Is Irreplaceable


Generic substitution among tetraalkylammonium bromides is scientifically invalid because catalytic efficiency, phase transfer kinetics, and nanoparticle morphology control are acutely dependent on the alkyl chain length of the quaternary ammonium cation . Shorter-chain analogs such as tetrabutylammonium bromide (TBAB, C4 chains) exhibit lower organophilicity, resulting in substantially reduced extraction efficiency and reaction rates under phase transfer conditions. Conversely, longer-chain analogs such as tetradodecylammonium bromide (TDAB, C12 chains) may induce excessive micelle formation or steric hindrance, compromising monodispersity in nanoparticle synthesis [1]. The following evidence quantifies exactly how TOAB's octyl (C8) chains confer verifiable performance advantages over these comparators in specific reaction systems and synthetic protocols.

Performance Evidence: TOAB vs. Analogs


Phase Transfer Catalysis Activity in Phenol Alkylation

In a systematic study of six symmetrical tetraalkylammonium cations (Me₄N⁺ to (n-Oct)₄N⁺) for phenol alkylation under phase transfer catalysis (PTC) conditions, the catalytic activity range spanned 663-fold, with (n-Oct)₄N⁺ exhibiting the highest activity among all tested cations . This contrasts sharply with homogeneous solution conditions, where the reactivity range was only 6.8-fold, demonstrating that the PTC extraction mechanism amplifies the performance differentiation attributable to cation lipophilicity.

Phase Transfer Catalysis Alkylation Organic Synthesis

Dehydrohalogenation Efficiency vs. TEBA

In the PTC-mediated dehydrobromination of a substituted phenethyl bromide, tetraoctylammonium bromide delivered 98% conversion to the alkene product, whereas the commonly used smaller quat triethylbenzylammonium chloride (TEBA) gave only 33% conversion under identical conditions of base concentration, catalyst loading, time, and temperature [1]. This performance gap is attributed to the higher organophilicity of the tetraoctylammonium cation, which is required for the E2 elimination mechanism of this I-type reaction according to the Halpern pKa Guidelines.

Dehydrohalogenation Phase Transfer Catalysis Base-Mediated Elimination

Gold Nanocluster Size Control in Brust–Schiffrin Synthesis

In the two-phase Brust–Schiffrin method, TOAB plays a dual role that is not replicated by other tetraalkylammonium salts: it transfers both Au(III) precursors and the reducing agent NaBH₄ from the aqueous to the organic phase [1]. This mechanistic understanding enabled a novel synthetic strategy wherein atomic-level size tuning of Au nanoclusters (<2 nm) was achieved by simply varying the amount of TOAB deployed as a 'shuttle' for NaBH₄ transfer, yielding high yields (≥76%) and short synthetic times (≤3 h) [1]. In contrast, other phase transfer catalysts lack this precise dual-transfer capability, limiting their utility for controlled nanocluster synthesis.

Gold Nanocluster Synthesis Brust–Schiffrin Method Nanoparticle Size Control

Fullerene Film Electrochemical Activation

In electrochemical studies of an open-cage fullerene (compound 1), a film-coated electrode containing only compound 1 exhibited almost no electrochemistry. In sharp contrast, a 1/TOAB-coated electrode displayed well-defined cyclic voltammograms, generating the radical monoanion and dianion at E₁⁰' = –0.120 V and E₂⁰' = –0.594 V (vs. SCE), respectively [1]. This activation effect is specific to the hydrophobic long-chain ammonium ion; other electrolyte cations did not reproduce the same electrochemical response.

Electrochemistry Fullerene Modified Electrodes

Gold Nanoparticle Plasmon Absorption Quality

Gold nanoparticles capped with TOAB display well-defined plasmon absorption spectra in contrast to thiol-capped nanoparticles, which often exhibit broadened or dampened plasmon bands due to strong sulfur–gold bonding that alters the metal's electronic structure . TOAB provides temporary electrostatic stabilization that preserves the intrinsic plasmonic properties of the gold core, making it the preferred phase transfer agent when strong plasmonic response is required.

Gold Nanoparticles Plasmonics Surface Chemistry

Gold Nanocrystal Coarsening Size Control

In thermal coarsening studies of decanethiolate-capped Au nanocrystals at 180 °C, the concentration of tetraoctylammonium bromide directly influenced the nucleation function and coarsening kinetics, thereby controlling the final mean size and size distribution of the coarsened nanoparticles [1]. This is attributed to the partial electrostatic stabilization provided by TOAB. Unlike shorter-chain tetraalkylammonium salts, TOAB's octyl chains confer sufficient surface affinity to modulate aggregative growth without permanently passivating the nanocrystal surface.

Nanocrystal Coarsening Size Control Aggregative Growth

Optimal Application Scenarios for TOAB


PTC Dehydrohalogenation of Hindered Alkenes

When designing a PTC-mediated dehydrohalogenation of a non-activated alkyl bromide, TOAB is the catalyst of choice, delivering 98% conversion versus only 33% for TEBA under identical conditions [1]. This scenario applies to industrial production of specialty alkenes where yield optimization and waste minimization are critical. Procurement of TOAB over cheaper alternatives such as TEBA is justified by the >3× yield advantage, which directly reduces raw material costs and waste disposal burdens.

Gold Nanocluster Synthesis for Catalysis and Bioimaging

For the atomically precise synthesis of gold nanoclusters (<2 nm) using the Brust–Schiffrin method, TOAB is uniquely required due to its dual role in transferring both Au(III) precursors and the NaBH₄ reducing agent [2]. Varying the TOAB amount enables atomic-level size tuning, with yields exceeding 76% and synthesis completed within 3 h [2]. This scenario is essential for researchers fabricating size-dependent catalytic or fluorescent probes where monodispersity at the atomic scale is paramount.

Fullerene-Modified Electrode Fabrication

When constructing modified electrodes incorporating open-cage fullerenes or similar hydrophobic carbon materials, co-deposition with TOAB is necessary to observe any electrochemistry. Pure fullerene films yield no measurable signal, whereas 1/TOAB composite films produce well-defined cyclic voltammograms with distinct redox peaks at –0.120 V and –0.594 V (vs. SCE) [3]. This scenario is critical for developing fullerene-based electrochemical sensors and energy storage devices.

Plasmonic Gold Nanoparticle Synthesis for Sensing

For applications requiring strong, well-defined surface plasmon resonance—such as SERS substrates, colorimetric sensors, and photothermal therapeutics—TOAB-capped gold nanoparticles are preferred over thiol-capped alternatives. TOAB preserves the intrinsic plasmonic properties of the gold core, yielding sharper plasmon absorption bands than thiol-capped particles . Procurement should prioritize TOAB when optical clarity and signal intensity are non-negotiable performance metrics.

Technical Documentation Hub

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